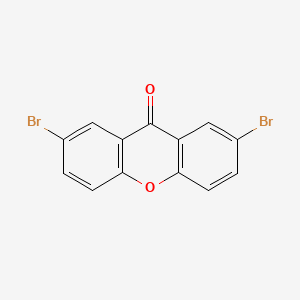
2,7-Dibromoxanthone
Übersicht
Beschreibung
“2,7-Dibromoxanthone” is a compound with the molecular formula C13H6Br2O2 . It is also known by other names such as 2,7-dibromo-9H-xanthen-9-one .
Molecular Structure Analysis
The molecular structure of 2,7-Dibromoxanthone consists of a dibenzo-γ-pyrone framework . The InChI string for the compound is InChI=1S/C13H6Br2O2/c14-7-1-3-11-9 (5-7)13 (16)10-6-8 (15)2-4-12 (10)17-11/h1-6H .
Physical And Chemical Properties Analysis
The molecular weight of 2,7-Dibromoxanthone is 353.99 g/mol . It has a computed XLogP3 value of 5 . The compound has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The exact mass is 353.87141 g/mol and the monoisotopic mass is 351.87345 g/mol . The topological polar surface area is 26.3 Ų .
Wissenschaftliche Forschungsanwendungen
Biological Activities of Xanthones
Field
Biological and Medical Research
Application Summary
Xanthones, including 2,7-Dibromoxanthone, show promising biological activities . They have a large variety of medical applications due to their unique 9H-xanthen-9-one scaffold .
Methods of Application
The biological activities of xanthones are usually studied through in vitro and in vivo experiments . The specific methods depend on the type of biological activity being studied.
Results or Outcomes
Xanthones have been found to have a multitude of biological activities, including α-glucosidase inhibition, anti-cancer activities, anti-Alzheimer activities, and anti-inflammatory activities .
Synthesis of Xanthones
Field
Methods of Application
The synthesis of xanthones involves various chemical reactions, such as the classical and the modified Grover, Shah, and Shah reaction; the use of ytterbium, palladium, ruthenium, copper catalysis; the use of chromen-4-ones as building blocks; the use of the Friedel–Crafts reaction; Ullmann-ether coupling; metal-free oxidative coupling; intermolecular and intramolecular couplings; xanthone synthesis via the intermolecular Diels–Alder reaction; a novel decarboxylative aminocatalytic strategy; use of the Michael reaction, and the use of the Knoevenagel–Michael, Michael/Michael, Michael/Henry cycloadditions; and [4+2] cycloaddition .
Results or Outcomes
The synthesis of xanthones has been successful using various methods, and these synthetic xanthones have shown promising biological activities .
Xanthones in Plant Biosynthesis
Field
Application Summary
Xanthones are secondary metabolites found in higher plants, such as Clusiaceae, Hypericaceae, and Gentianaceae . They possess a broad array of pharmacological properties, such as antitumor, antidiabetic, and anti-microbes .
Methods of Application
The biosynthesis of xanthones in plants involves the shikimate pathway, either through L-phenylalanine-dependent or -independent pathway, that later forms an intermediate benzophenone .
Results or Outcomes
The biosynthesis of xanthones in plants has been studied extensively, and several biosynthetic enzymes have been characterized at both biochemical and molecular levels from various organisms .
Xanthones in Pharmacokinetics
Field
Application Summary
Xanthones, including 2,7-Dibromoxanthone, are studied in the field of pharmacokinetics for their drug-like properties .
Methods of Application
The pharmacokinetic properties of xanthones are usually studied through in vitro and in vivo experiments .
Results or Outcomes
Xanthones have shown promising results in pharmacokinetic studies due to their lipophilicity and water solubility .
Xanthones in Anti-Cancer Research
Field
Application Summary
Xanthones, including 2,7-Dibromoxanthone, have shown promising anti-cancer activities . They have been studied for their potential to inhibit the growth of cancer cells .
Methods of Application
The anti-cancer activities of xanthones are usually studied through in vitro and in vivo experiments . The specific methods depend on the type of cancer being studied.
Results or Outcomes
Xanthones have shown promising results in anti-cancer studies due to their ability to inhibit the growth of cancer cells .
Xanthones in Anti-Inflammatory Research
Field
Application Summary
Xanthones, including 2,7-Dibromoxanthone, have shown promising anti-inflammatory activities . They have been studied for their potential to reduce inflammation .
Methods of Application
The anti-inflammatory activities of xanthones are usually studied through in vitro and in vivo experiments . The specific methods depend on the type of inflammation being studied.
Results or Outcomes
Xanthones have shown promising results in anti-inflammatory studies due to their ability to reduce inflammation .
Eigenschaften
IUPAC Name |
2,7-dibromoxanthen-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Br2O2/c14-7-1-3-11-9(5-7)13(16)10-6-8(15)2-4-12(10)17-11/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOOPYZBRENDMPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C3=C(O2)C=CC(=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dibromoxanthone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



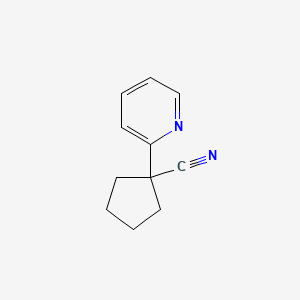
![methyl 5-cyano-1-(4-fluorophenyl)-4-[(E)-2-(furan-2-yl)ethenyl]-6-oxopyridazine-3-carboxylate](/img/structure/B3135388.png)
![2-(4-Fluorophenyl)-3,8-dioxo-7-[4-(trifluoromethyl)phenyl]pyrido[3,4-c]pyridazine-4-carbonitrile](/img/structure/B3135389.png)
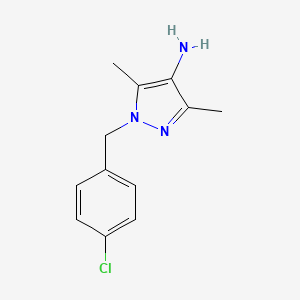
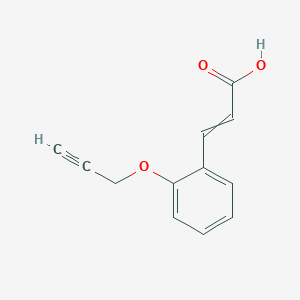
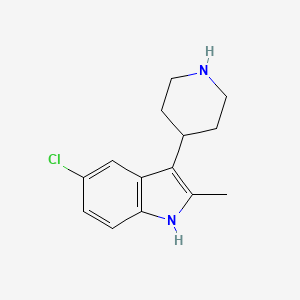
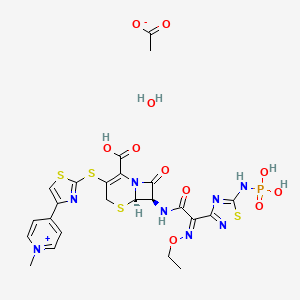
![ethyl (Z)-2-acetyl-5-phenyl-2-[(Z)-3-phenyl-2-propenyl]-4-pentenoate](/img/structure/B3135432.png)
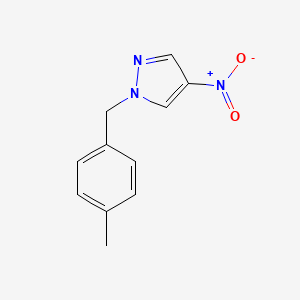
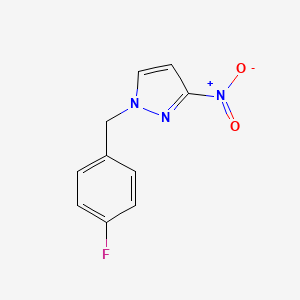
![[4-(Methylamino)cyclohexyl]methanol](/img/structure/B3135459.png)
![[5-(3-Nitrophenyl)furan-2-yl]methanol](/img/structure/B3135469.png)
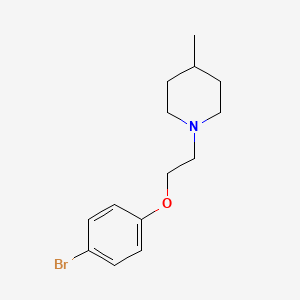
![1-[2-(4-Iodophenoxy)ethyl]-4-methylpiperazine](/img/structure/B3135481.png)